
(2Z,4Z,6Z,8Z)-thionine; acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,4Z,6Z,8Z)-thionine; acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z,6Z,8Z)-thionine; acetic acid typically involves the use of specific reagents and conditions to achieve the desired configuration of double bonds and the incorporation of the thionine group. One common method involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions to introduce the thionine group. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,4Z,6Z,8Z)-thionine; acetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thionine group and the configuration of the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form thioethers or thiols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of various substituted derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(2Z,4Z,6Z,8Z)-thionine; acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce thionine groups into various molecules, which can alter their reactivity and properties.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties, due to the presence of the thionine group.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.
Mécanisme D'action
The mechanism of action of (2Z,4Z,6Z,8Z)-thionine; acetic acid involves its interaction with specific molecular targets and pathways. The thionine group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways are the subject of ongoing research to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thionine: A related compound with similar structural features but different reactivity and applications.
Sulfoxides and Sulfones: Compounds that can be formed from the oxidation of (2Z,4Z,6Z,8Z)-thionine; acetic acid, with distinct chemical and biological properties.
Thioethers and Thiols:
Uniqueness
This compound is unique due to its specific configuration of double bonds and the presence of the thionine group. This combination of features imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications. Its ability to undergo multiple types of chemical reactions and form a wide range of products further enhances its versatility and usefulness in research and development.
Propriétés
Formule moléculaire |
C10H12O2S |
|---|---|
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
acetic acid;thionine |
InChI |
InChI=1S/C8H8S.C2H4O2/c1-2-4-6-8-9-7-5-3-1;1-2(3)4/h1-8H;1H3,(H,3,4) |
Clé InChI |
TWSZIRXHRIBQHA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=CSC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


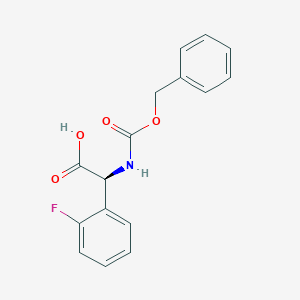
![Triazanium;3-[bis(3-carboxy-4-oxidophenyl)methyl]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12438195.png)
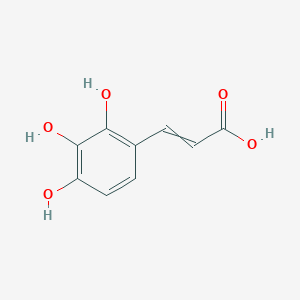
![8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B12438210.png)
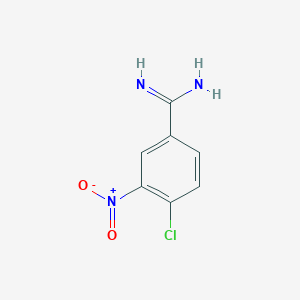


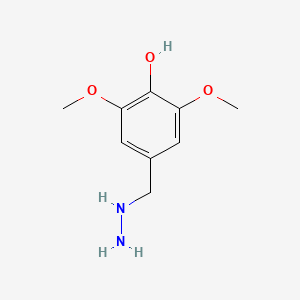
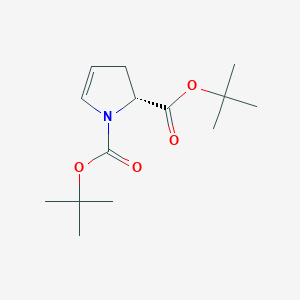
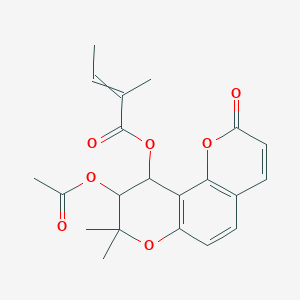
![(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B12438251.png)

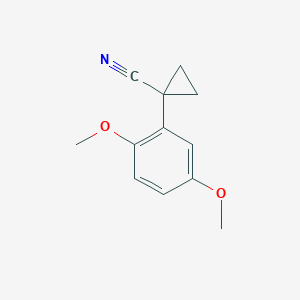
![2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12438285.png)
